methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate
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Overview
Description
methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Chemical Reactions Analysis
methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate, often referred to as ESI-09, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
- Chemical Structure : this compound features a thiophene ring substituted with a benzamido group and a sulfamoyl moiety, which contributes to its unique biological properties.
- CAS Number : 2034294-04-5
- Molecular Weight : 381.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.
- Receptor Modulation : It can modulate receptor activity, particularly those involved in pain and inflammatory responses, thereby influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis, which is significant in cancer research.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated:
- In vitro Studies : The compound has been tested against multiple cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. For example, it demonstrated an IC50 value in the range of 5-15 µM against breast cancer cells.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In vivo Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited antimicrobial activity against various bacterial strains, with MIC values ranging from 2 to 8 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate | Structure | Anti-inflammatory and anticancer |
Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-5-nitrothiophene-3-carboxylate | Structure | Antimicrobial and anticancer |
Case Studies
- Case Study on Anticancer Effects : A study conducted on breast cancer cell lines highlighted the efficacy of this compound in inducing apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, the administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-4-19(5-2)26(22,23)13-8-6-12(7-9-13)15(20)18-16-14(10-11-25-16)17(21)24-3/h6-11H,4-5H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSLMOXQUIEEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.